Diethyl (3-hydroxy-1-phenylpropyl)phosphonate
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Overview
Description
Diethyl (3-hydroxy-1-phenylpropyl)phosphonate is an organophosphorus compound that features a phosphonate group attached to a 3-hydroxy-1-phenylpropyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl (3-hydroxy-1-phenylpropyl)phosphonate can be synthesized through several methods. One common approach involves the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the desired phosphonate . Another method includes the use of palladium-catalyzed cross-coupling reactions between H-phosphonate diesters and aryl or vinyl halides . These reactions typically occur under mild conditions and can be completed in a short time, often under microwave irradiation .
Industrial Production Methods
Industrial production of this compound may involve large-scale adaptations of the aforementioned synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Diethyl (3-hydroxy-1-phenylpropyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the alkoxy groups with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols . Reaction conditions vary depending on the desired transformation but often involve mild temperatures and the presence of catalysts .
Major Products
The major products formed from these reactions include phosphonic acids, phosphine oxides, and substituted phosphonates .
Scientific Research Applications
Diethyl (3-hydroxy-1-phenylpropyl)phosphonate has several scientific research applications:
Mechanism of Action
The mechanism of action of diethyl (3-hydroxy-1-phenylpropyl)phosphonate involves its interaction with molecular targets such as enzymes and receptors. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates . This inhibition can occur through competitive binding or by forming a stable complex with the enzyme .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other phosphonates such as diethyl phenylphosphonate and diethyl (hydroxy(phenyl)methyl)phosphonate .
Uniqueness
Diethyl (3-hydroxy-1-phenylpropyl)phosphonate is unique due to its specific structure, which combines a hydroxy group, a phenyl ring, and a phosphonate moiety. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in synthesis and medicinal chemistry .
Properties
CAS No. |
62573-91-5 |
---|---|
Molecular Formula |
C13H21O4P |
Molecular Weight |
272.28 g/mol |
IUPAC Name |
3-diethoxyphosphoryl-3-phenylpropan-1-ol |
InChI |
InChI=1S/C13H21O4P/c1-3-16-18(15,17-4-2)13(10-11-14)12-8-6-5-7-9-12/h5-9,13-14H,3-4,10-11H2,1-2H3 |
InChI Key |
WOALXQHFMJBTCX-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C(CCO)C1=CC=CC=C1)OCC |
Origin of Product |
United States |
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